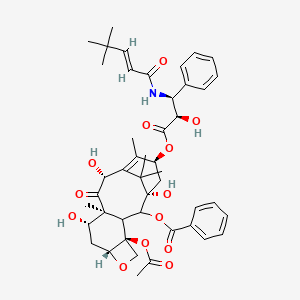
Antibacterial agent 165
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 165 is a compound known for its potent antibacterial properties. It is used to combat bacterial infections by inhibiting the growth and proliferation of bacteria. This compound is part of a broader class of antibacterial agents that have been developed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 165 involves multiple steps, including the formation of key intermediates through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are often used to introduce functional groups that enhance the antibacterial activity of the compound.
Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of the compound, which can affect its antibacterial properties.
Cyclization reactions: These reactions are used to form ring structures that are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Antibacterial agent 165 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, enhancing its antibacterial activity.
Reduction: This reaction can be used to convert the compound into a more active form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions are derivatives of this compound that possess enhanced antibacterial properties. These derivatives are often more potent and have a broader spectrum of activity against various bacterial strains.
科学的研究の応用
Antibacterial agent 165 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop strategies to overcome resistance.
Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives.
作用機序
The mechanism of action of Antibacterial agent 165 involves targeting specific bacterial pathways and molecular targets. It typically works by:
Inhibiting cell wall synthesis: Preventing bacteria from forming a protective cell wall, leading to cell lysis and death.
Disrupting protein synthesis: Interfering with the bacterial ribosome, thereby inhibiting the production of essential proteins.
Inhibiting nucleic acid synthesis: Blocking the replication and transcription of bacterial DNA, preventing bacterial proliferation.
類似化合物との比較
Antibacterial agent 165 is unique compared to other similar compounds due to its specific mechanism of action and its broad spectrum of activity. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.
Tetracycline: Inhibits protein synthesis but is less effective against certain resistant strains.
Ciprofloxacin: Inhibits nucleic acid synthesis but has different molecular targets.
This compound stands out due to its ability to target multiple bacterial pathways simultaneously, making it a highly effective antibacterial agent.
特性
分子式 |
C15H11N3O4S |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
4-[(5-hydroxyquinolin-7-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-9-11(8-14-13(15)2-1-7-16-14)18-17-10-3-5-12(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22) |
InChIキー |
WGCCVOQSDZOYKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


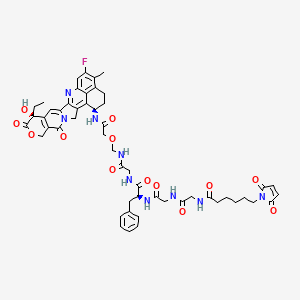
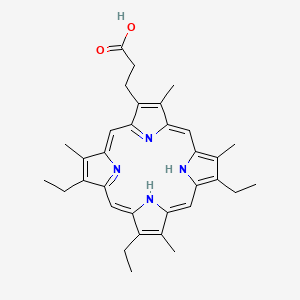
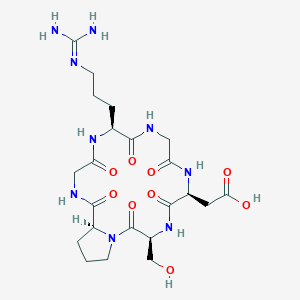
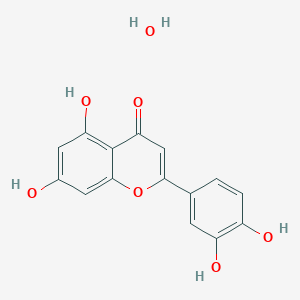
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
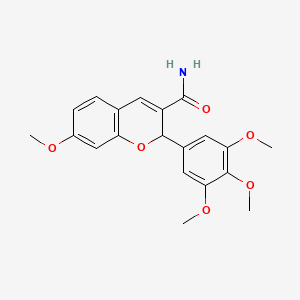
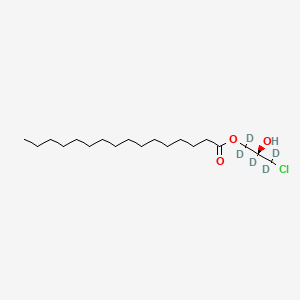
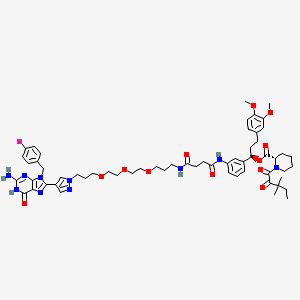
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

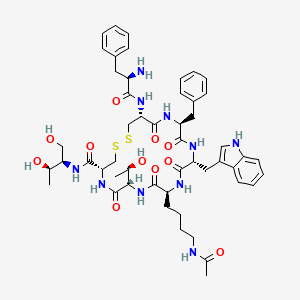
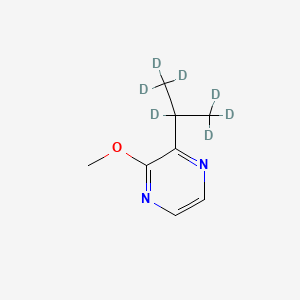
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
